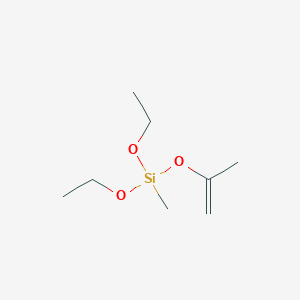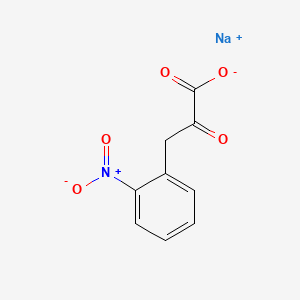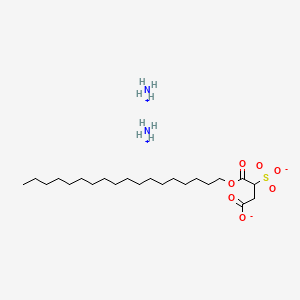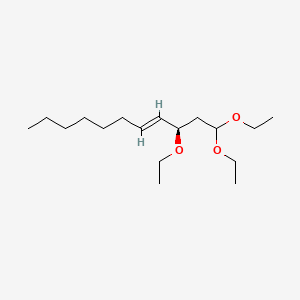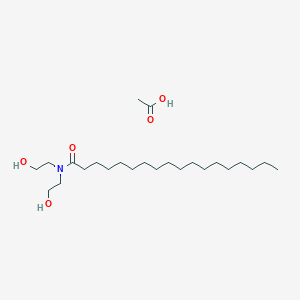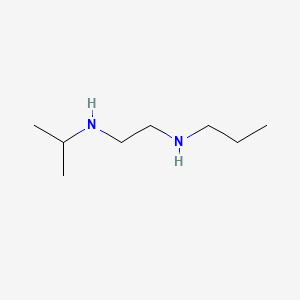
(Ethoxymethyl)cyclododecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Ethoxymethyl)cyclododecane is an organic compound with the molecular formula C15H30O. It is a derivative of cyclododecane, a cyclic hydrocarbon with twelve carbon atoms forming a ring structure. This compound is characterized by the presence of an ethoxymethyl group attached to the cyclododecane ring. It is a white, waxy solid at room temperature and is soluble in nonpolar organic solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Ethoxymethyl)cyclododecane typically involves the reaction of cyclododecane with ethoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ethoxymethyl chloride .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and precise control of temperature and pressure to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: (Ethoxymethyl)cyclododecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed:
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Compounds with different functional groups replacing the ethoxymethyl group.
Wissenschaftliche Forschungsanwendungen
(Ethoxymethyl)cyclododecane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is utilized in the study of lipid membranes and as a model compound for understanding the behavior of cyclic hydrocarbons in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to form stable complexes with certain drugs.
Industry: It is used in the production of synthetic lubricants, detergents, and as a temporary binder in the conservation of artifacts
Wirkmechanismus
The mechanism of action of (Ethoxymethyl)cyclododecane involves its interaction with various molecular targets and pathways. In biological systems, it can integrate into lipid membranes, affecting their fluidity and permeability. The ethoxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments .
Vergleich Mit ähnlichen Verbindungen
Cyclododecane: A cyclic hydrocarbon with similar structural properties but without the ethoxymethyl group.
Cyclooctane: A smaller cyclic hydrocarbon with eight carbon atoms.
Cyclohexane: A six-membered ring hydrocarbon commonly used as a solvent
Uniqueness: (Ethoxymethyl)cyclododecane is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical and physical properties. This functional group enhances its solubility in nonpolar solvents and its reactivity in various chemical reactions, making it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
77352-28-4 |
|---|---|
Molekularformel |
C15H30O |
Molekulargewicht |
226.40 g/mol |
IUPAC-Name |
ethoxymethylcyclododecane |
InChI |
InChI=1S/C15H30O/c1-2-16-14-15-12-10-8-6-4-3-5-7-9-11-13-15/h15H,2-14H2,1H3 |
InChI-Schlüssel |
OGYDYKGQVKCZED-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC1CCCCCCCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



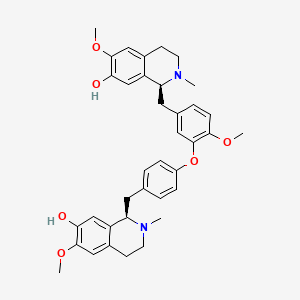


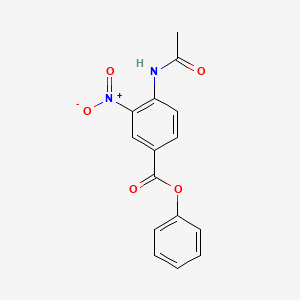
![1H-Imidazo[4,5-c]pyridine, 1-methyl-4-[(3R)-3-methyl-4-morpholinyl]-6-(1H-pyrrolo[2,3-d]pyridazin-4-yl)-](/img/structure/B12647319.png)
